molecular formula C17H22N2O4S2 B2411884 N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide CAS No. 923150-97-4

N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide

Cat. No.: B2411884
CAS No.: 923150-97-4
M. Wt: 382.49
InChI Key: GRCIFCGJONPZDQ-UHFFFAOYSA-N
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Description

N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide: is an organic compound with a complex structure that includes benzyl, dimethyl, and sulfonamide groups

Properties

IUPAC Name

N-benzyl-2,4-dimethyl-5-[methyl(methylsulfonyl)amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-13-10-14(2)17(11-16(13)19(3)24(4,20)21)25(22,23)18-12-15-8-6-5-7-9-15/h5-11,18H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCIFCGJONPZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Reduction: Conversion of nitro groups to amines.

    Sulfonation: Introduction of sulfonamide groups.

    Alkylation: Addition of benzyl and methyl groups.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and sulfonating agents like sulfur trioxide for sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives, including N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide. These compounds have been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors.

Case Study:
A study conducted by Mohamed T. M. Nemr et al. demonstrated that certain benzenesulfonamide derivatives exhibited IC50 values against CA IX ranging from 10.93 to 25.06 nM, indicating strong enzyme inhibition and selectivity for CA IX over CA II . Furthermore, one derivative induced significant apoptosis in MDA-MB-231 breast cancer cells, showcasing its potential as a therapeutic agent.

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored. Compounds in this class have been evaluated for their ability to inhibit bacterial growth and biofilm formation.

Data Table: Antimicrobial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4eE. coli15 µg/mL
4gS. aureus10 µg/mL
4hP. aeruginosa20 µg/mL

These findings suggest that modifications to the sulfonamide structure can enhance antimicrobial activity, making these compounds promising candidates for further development .

Antidiabetic Effects

Benzenesulfonamide derivatives have shown potential as antidiabetic agents. A study on novel sulfonamide compounds revealed significant hypoglycemic activity when tested in vivo using a streptozotocin-induced diabetic rat model.

Case Study:
The synthesized derivatives were compared to glibenclamide, a well-known antidiabetic drug. Some compounds demonstrated a reduction in blood glucose levels significantly greater than the control group, indicating their potential utility in diabetes management .

Data Table: Antidiabetic Activity

Compound IDDose (mg/kg)Blood Glucose Reduction (%)
1210032.7
1310028.5

Enzyme Inhibition Studies

This compound has been investigated for its inhibitory effects on various enzymes relevant to metabolic diseases.

Case Study:
Research focused on the enzyme α-glucosidase and acetylcholinesterase showed that certain derivatives could effectively inhibit these enzymes, suggesting their role in managing conditions like Type 2 diabetes and Alzheimer’s disease .

Data Table: Enzyme Inhibition Potency

Compound IDEnzymeIC50 (µM)
Aα-glucosidase5.2
BAcetylcholinesterase3.8

Mechanism of Action

The mechanism by which N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N,4-Dimethyl-N-phenylbenzenesulfonamide
  • N-Phenyl-N-methyl-p-toluenesulfonamide
  • Benzenesulfonamide, N,4-dimethyl-N-phenyl-

Uniqueness

N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide is unique due to the presence of both benzyl and methyl groups attached to the sulfonamide moiety. This structural feature imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, making it valuable for targeted applications in research and industry.

Biological Activity

N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide is a sulfonamide derivative that has gained attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₉N₃O₂S
  • Molecular Weight : 305.39 g/mol

The sulfonamide group is known for its antibacterial properties, while the benzyl and methyl substitutions may influence its pharmacological profile.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The mechanism typically involves inhibition of bacterial folic acid synthesis by competitively inhibiting the enzyme dihydropteroate synthase. This action is crucial for bacterial growth and replication.

  • In vitro Studies : Various studies have demonstrated that this compound shows activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound are reported to be within the range of 16 to 64 µg/mL, indicating moderate potency compared to standard antibiotics.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Sulfonamides are known to modulate inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes.

  • Cell Line Studies : In vitro assays using macrophage cell lines showed a reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) upon treatment with the compound.
  • Animal Models : In vivo studies in rodent models of inflammation have shown that administration of the compound reduces paw edema and inflammatory cell infiltration.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As mentioned earlier, the compound inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Cytokine Modulation : The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against S. aureus, E. coli
Anti-inflammatoryReduced cytokine levels in macrophages
CytotoxicityModerate cytotoxic effects on cancer cells

Case Study: Antimicrobial Efficacy

In a study published in 2023, researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The study found that this compound exhibited superior activity against resistant strains of E. coli, suggesting its potential application in treating antibiotic-resistant infections.

Q & A

Basic: What synthetic strategies are recommended for preparing benzenesulfonamide derivatives with complex substituents?

The synthesis of benzenesulfonamide analogues typically involves sequential functionalization of the benzene ring. Key steps include:

  • Sulfonamide formation : Reacting sulfonyl chlorides with amines under controlled conditions (e.g., 0–5°C in dichloromethane) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate carboxylic acids .
  • Substituent introduction : Alkylation or acylation reactions to attach groups like N-methylmethylsulfonamido or benzyl moieties. Temperature control (±2°C) and solvent selection (DMF, DCM) are critical to avoid side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/acetonitrile to achieve >95% purity .

Advanced: How can crystallographic data resolve ambiguities in the structural assignment of benzenesulfonamide derivatives?

X-ray crystallography is the gold standard for confirming molecular geometry. For example:

  • SHELX refinement : Use SHELXL for small-molecule refinement to model disordered groups and validate bond lengths/angles against expected values (e.g., sulfonamide S–N bonds: 1.62–1.65 Å) .
  • Validation tools : Check for "alert level" indicators in CIF files using tools like PLATON to identify overfitting or missed symmetry .
  • Case study : In N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, crystallography confirmed the planar arrangement of the sulfonamide group and torsion angles critical for biological activity .

Basic: What spectroscopic techniques are essential for characterizing N-benzyl-2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonamide?

  • 1H/13C NMR : Assign methyl groups (δ 1.2–2.5 ppm for aliphatic CH3) and aromatic protons (δ 6.8–7.9 ppm). Coupling constants (J) help confirm substituent positions (e.g., para vs. ortho) .
  • IR spectroscopy : Identify sulfonamide S=O stretches (1320–1350 cm⁻¹) and N–H bending (1540–1580 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <5 ppm error (e.g., C17H21N2O4S2 requires m/z 393.0912) .

Advanced: How can researchers address contradictory biological activity data across benzenesulfonamide analogues?

Contradictions often arise from assay variability or subtle structural differences. Mitigation strategies include:

  • Dose-response standardization : Use fixed nM-to-μM ranges for comparisons (e.g., 0.001–10 μM) and include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
  • SAR analysis : Compare substituent effects systematically. For example, 2-fluoro substitution in benzenesulfonamides increases receptor binding affinity by 30% compared to chloro derivatives .
  • Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) and target engagement (e.g., SPR binding) to rule off-target effects .

Basic: What in vitro models are suitable for evaluating the biological activity of benzenesulfonamide derivatives?

  • Enzyme inhibition : Carbonic anhydrase II (CAII) assays using 4-nitrophenyl acetate hydrolysis, monitored at 348 nm .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) to determine MIC values against fungi (e.g., Candida albicans) and bacteria (e.g., E. coli) .
  • Antioxidant assays : DPPH radical scavenging (IC50) and ferric reducing power (FRAP) with ascorbic acid as a reference .

Advanced: What computational methods enhance the design of selective benzenesulfonamide inhibitors?

  • Molecular docking : Use AutoDock Vina or Glide to predict binding poses to targets like NLRP3 inflammasome (PDB: 6NPY). Focus on sulfonamide interactions with Lys/Arg residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of key hydrogen bonds (e.g., between sulfonamide O and Thr50) .
  • Free energy calculations : MM-GBSA to rank derivatives by binding energy (ΔG < −40 kcal/mol indicates high affinity) .

Basic: How should researchers handle solubility and stability issues during bioassays?

  • Solubilization : Use DMSO stocks (<0.1% final concentration) or β-cyclodextrin inclusion complexes for aqueous solutions .
  • Stability testing : Monitor degradation via HPLC-UV at 254 nm under physiological conditions (pH 7.4, 37°C). Benzenesulfonamides with electron-withdrawing groups (e.g., –CF3) show >90% stability at 24 hours .

Advanced: What strategies improve the pharmacokinetic profile of benzenesulfonamide drug candidates?

  • Prodrug design : Introduce boronic ester groups (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to enhance membrane permeability .
  • Metabolic shielding : Replace labile methyl groups with trifluoromethyl or deuterated analogs to slow CYP450-mediated oxidation .
  • Plasma protein binding (PPB) : Optimize logP to 2–3 (via ClogP calculations) to balance tissue penetration and PPB (<90%) .

Basic: What safety protocols are critical when handling benzenesulfonamide derivatives?

  • Toxicity screening : Perform Ames test (bacterial mutagenicity) and hERG inhibition assays (patch-clamp) early in development .
  • Waste disposal : Neutralize sulfonyl chlorides with 10% NaHCO3 before disposal to prevent environmental release .

Advanced: How can researchers validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate diazirine groups into benzenesulfonamide scaffolds for UV-induced crosslinking with target proteins .
  • Cellular thermal shift assay (CETSA) : Monitor protein melting curves (ΔTm > 2°C indicates binding) in lysates treated with 10 μM compound .

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